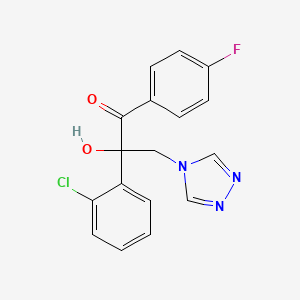
1-Propanone, 2-(2-chlorophenyl)-1-(4-fluorophenyl)-2-hydroxy-3-(4H-1,2,4-triazol-4-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanone, 2-(2-chlorophenyl)-1-(4-fluorophenyl)-2-hydroxy-3-(4H-1,2,4-triazol-4-yl)- is a complex organic compound that features a unique combination of functional groups, including a ketone, a hydroxyl group, and a triazole ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Propanone, 2-(2-chlorophenyl)-1-(4-fluorophenyl)-2-hydroxy-3-(4H-1,2,4-triazol-4-yl)- typically involves multi-step organic reactions. A common synthetic route includes the following steps:
Formation of the Ketone Backbone: The initial step often involves the formation of the ketone backbone through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst like aluminum chloride.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via a hydroxylation reaction, often using reagents such as hydrogen peroxide or osmium tetroxide.
Formation of the Triazole Ring: The triazole ring is typically formed through a cyclization reaction involving an azide and an alkyne, often catalyzed by copper(I) salts (CuAAC reaction).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce production costs.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming ketones or carboxylic acids.
Reduction: Reduction reactions can target the ketone group, converting it into secondary alcohols.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, introducing various substituents like halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Conditions often involve Lewis acids like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) for halogenation.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of secondary alcohols.
Substitution: Introduction of various functional groups on the aromatic rings.
Scientific Research Applications
1-Propanone, 2-(2-chlorophenyl)-1-(4-fluorophenyl)-2-hydroxy-3-(4H-1,2,4-triazol-4-yl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including antifungal, antibacterial, and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-Propanone, 2-(2-chlorophenyl)-1-(4-fluorophenyl)-2-hydroxy-3-(4H-1,2,4-triazol-4-yl)- involves its interaction with various molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It can modulate biochemical pathways, such as inhibiting enzyme activity or blocking receptor-ligand interactions, leading to its observed biological effects.
Comparison with Similar Compounds
- 1-Propanone, 2-(2-chlorophenyl)-1-phenyl-2-hydroxy-3-(4H-1,2,4-triazol-4-yl)-
- 1-Propanone, 2-(2-chlorophenyl)-1-(4-methylphenyl)-2-hydroxy-3-(4H-1,2,4-triazol-4-yl)-
Uniqueness:
- The presence of the 4-fluorophenyl group in 1-Propanone, 2-(2-chlorophenyl)-1-(4-fluorophenyl)-2-hydroxy-3-(4H-1,2,4-triazol-4-yl)- distinguishes it from similar compounds, potentially altering its chemical reactivity and biological activity. This fluorine substitution can enhance the compound’s stability and its ability to interact with biological targets.
This detailed overview provides a comprehensive understanding of 1-Propanone, 2-(2-chlorophenyl)-1-(4-fluorophenyl)-2-hydroxy-3-(4H-1,2,4-triazol-4-yl)-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
107710-87-2 |
|---|---|
Molecular Formula |
C17H13ClFN3O2 |
Molecular Weight |
345.8 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-1-(4-fluorophenyl)-2-hydroxy-3-(1,2,4-triazol-4-yl)propan-1-one |
InChI |
InChI=1S/C17H13ClFN3O2/c18-15-4-2-1-3-14(15)17(24,9-22-10-20-21-11-22)16(23)12-5-7-13(19)8-6-12/h1-8,10-11,24H,9H2 |
InChI Key |
JEZFTZNBNNVDNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(CN2C=NN=C2)(C(=O)C3=CC=C(C=C3)F)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


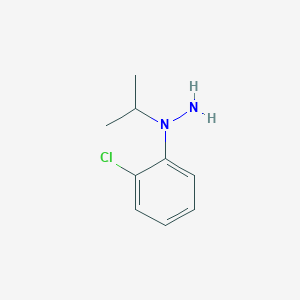
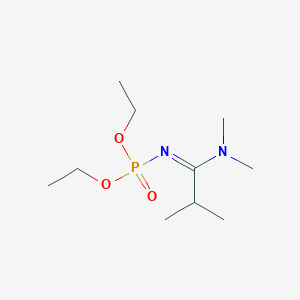
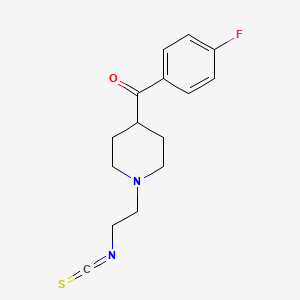
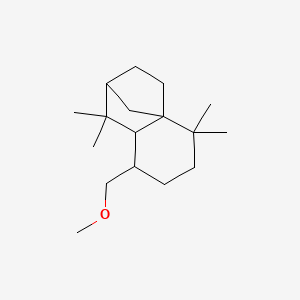
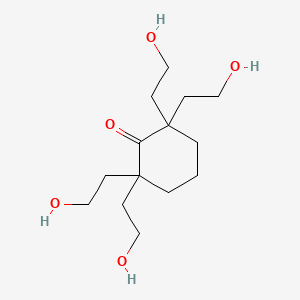
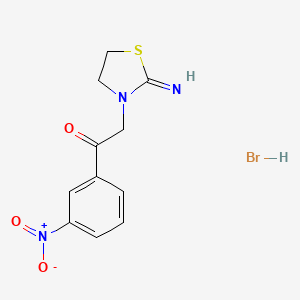
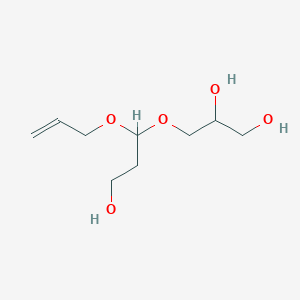
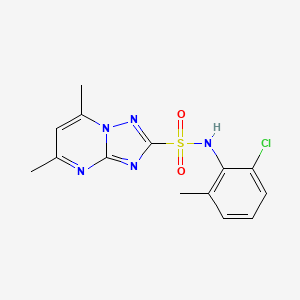
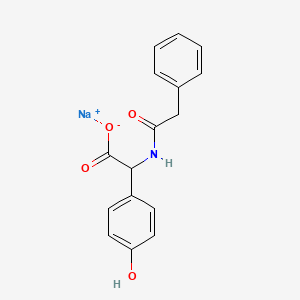
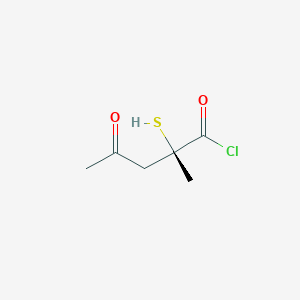
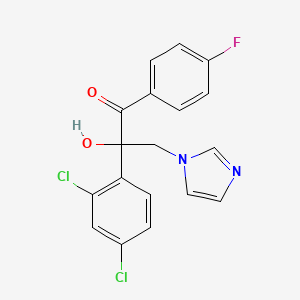
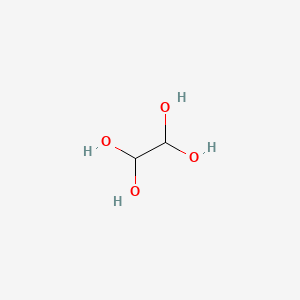
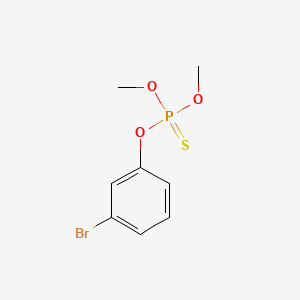
![3,7,7-Trimethylbicyclo[4.1.0]hept-3-ene-2-carbaldehyde](/img/structure/B15180407.png)
